2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a dioxaborolane moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethoxy)-3,5-dimethylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include a solvent like toluene or ethanol and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boron reagent to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenols or other oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or other peroxides.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Phenolic derivatives are commonly formed.
Substitution: Substituted boron compounds are the primary products.
Scientific Research Applications
2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies, including drug development and molecular biology research.
Industry: The compound is used in the production of advanced materials and polymers due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.
Transmetalation: The boron reagent transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another common boron reagent used in Suzuki–Miyaura coupling.
4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane: Similar in structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-(4-(Cyclopropylmethoxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropylmethoxy group, which can impart different steric and electronic properties compared to other boron reagents. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
2-[4-(cyclopropylmethoxy)-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO3/c1-12-9-15(19-21-17(3,4)18(5,6)22-19)10-13(2)16(12)20-11-14-7-8-14/h9-10,14H,7-8,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJWJBBTJGDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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